molecular formula C15H19N5O3S2 B2871047 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1172765-08-0

2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2871047
CAS RN: 1172765-08-0
M. Wt: 381.47
InChI Key: GBZCVMILCXBADI-UHFFFAOYSA-N
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Description

2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Thiadiazole Derivatives

Thiadiazole derivatives, including those similar to the compound , have been studied for their potential biological activities. For instance, a series of novel 1,2,3-thiadiazole derivatives containing oxime ether were synthesized and evaluated for their fungicidal activity, highlighting the potential of thiadiazole derivatives in agricultural applications (Dong et al., 2008).

Antimicrobial Properties

Another study synthesized 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl) acetamido]-3-cephem-4-carboxylates, demonstrating broad antimicrobial activity, including against Gram-positive, Gram-negative organisms, and anaerobes (Maier et al., 1986). This suggests that modifications of thiadiazole compounds can lead to significant antimicrobial agents.

Urease Inhibition and Antibacterial Activities

Compounds derived from benzothiazole and thiadiazole moieties have been synthesized and assessed for various biological activities, including urease inhibition and antibacterial effects. Some compounds showed significant activity, suggesting their potential in developing new therapeutics (Gull et al., 2016).

Anticancer Potential

Research on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives revealed some compounds' cytotoxic activities against various cancer cell lines, although none surpassed the reference drug doxorubicin. This indicates the anticancer research potential of thiadiazole derivatives (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-10-5-3-4-6-11(10)17-12(21)9-24-15-20-19-14(25-15)18-13(22)16-7-8-23-2/h3-6H,7-9H2,1-2H3,(H,17,21)(H2,16,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZCVMILCXBADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.